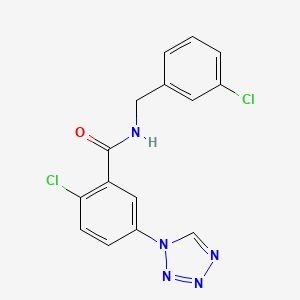

2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity. Benzamides are often used in medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Chlorination: The benzyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The chlorinated benzyl group is then coupled with the tetrazole ring under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing tetrazole groups exhibit notable antimicrobial properties. For instance, derivatives of tetrazole have been synthesized and tested against various bacterial and fungal strains. In vitro studies have shown that compounds similar to 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide demonstrate activity comparable to established antibiotics like ciprofloxacin and penicillin G . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The structural features of this compound may also contribute to anticancer activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on related benzamide derivatives have shown promising results in inhibiting the growth of various cancer cell lines, indicating that this compound could be explored for anticancer drug development .

Enzyme Inhibition

The compound's design allows it to interact with specific biological targets, potentially acting as an enzyme inhibitor. Research into tetrazole-containing compounds has revealed their capacity to inhibit enzymes involved in critical metabolic pathways. This characteristic makes them valuable in the development of drugs aimed at treating metabolic disorders or conditions where enzyme regulation is necessary .

Neuropharmacological Effects

The tetrazole ring is known for its neuropharmacological properties, including anxiolytic and anticonvulsant effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, suggesting that this compound might also exhibit such effects, warranting further investigation into its potential as a neuroactive agent .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions involving chlorinated benzene derivatives and tetrazole precursors. Understanding the synthetic pathways is crucial for optimizing yield and purity for subsequent biological testing .

Structure-Activity Relationships

Exploring the structure-activity relationships of this compound can provide insights into how modifications to its structure influence biological activity. This information is essential for guiding the design of more potent analogs with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzamide derivatives, compounds similar to this compound were tested against strains of Mycobacterium tuberculosis and Staphylococcus aureus. Results indicated significant inhibition compared to control groups, supporting further exploration as potential therapeutic agents .

Case Study 2: Cancer Cell Proliferation

A series of benzamide derivatives were synthesized and screened for anticancer activity against breast cancer cell lines (MCF-7). The results showed that modifications leading to increased lipophilicity enhanced cytotoxicity, highlighting the importance of structural optimization in developing effective anticancer drugs .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic processes or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide: Characterized by the presence of a tetrazole ring and chlorinated benzyl group.

Benzamides: A class of compounds known for their diverse pharmacological properties.

Tetrazoles: Known for their stability and biological activity.

Uniqueness

This compound is unique due to its specific combination of a tetrazole ring and chlorinated benzyl group, which may confer distinct chemical and biological properties compared to other benzamides and tetrazoles.

Biological Activity

The compound 2-chloro-N-(3-chlorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is part of a broader class of tetrazole-containing compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : C13H10Cl2N4O

- Molecular Weight : 303.15 g/mol

Structural Features

- Tetrazole Ring : The presence of the tetrazole moiety is significant as it is known to enhance biological activity through various mechanisms.

- Chlorobenzyl Group : The chlorobenzyl substituent may influence the compound's lipophilicity and binding affinity to biological targets.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. In particular, derivatives similar to This compound have demonstrated:

- Inhibition of Cell Proliferation : Studies show that this class of compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. For instance, a related tetrazole compound displayed IC50 values in the low micromolar range against these cell lines .

The mechanisms by which tetrazole-containing compounds exert their anticancer effects include:

- Cell Cycle Arrest : Many tetrazole derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by studies showing downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Tubulin Polymerization Inhibition : Some studies suggest that these compounds may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to This compound have exhibited antimicrobial activity:

- Bacterial Inhibition : Research indicates that related compounds show potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of a series of tetrazole derivatives found that one compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 0.33 µM. This effect was attributed to its ability to induce apoptosis via the mitochondrial pathway, highlighting the potential for therapeutic applications in breast cancer treatment .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of a related chlorobenzyl tetrazole compound demonstrated an MIC of 2 µg/ml against S. aureus, outperforming standard treatments such as norfloxacin. This suggests that compounds like This compound could serve as effective alternatives in treating resistant bacterial infections .

Properties

Molecular Formula |

C15H11Cl2N5O |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

2-chloro-N-[(3-chlorophenyl)methyl]-5-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11Cl2N5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-7-12(4-5-14(13)17)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |

InChI Key |

QZLAMHVHFFYVFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.